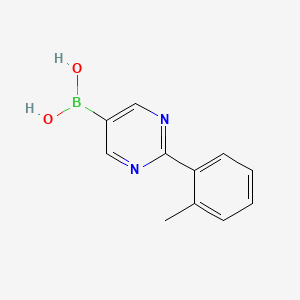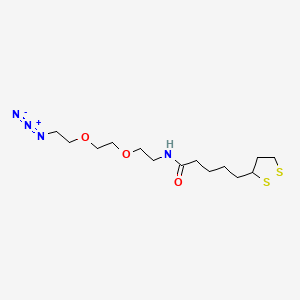
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The structure of this compound includes a pyrimidine ring substituted with an o-tolyl group and a boronic acid functional group, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
The synthesis of (2-(o-Tolyl)pyrimidin-5-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyrimidines with tetraalkoxydiborane or dialkoxyhydroborane, resulting in the formation of the boronic acid derivative.
Directed Ortho-Metallation (DoM) and Borylation: This method involves the selective metallation of the pyrimidine ring at the ortho position, followed by borylation to introduce the boronic acid group.
Analyse Des Réactions Chimiques
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical or oxidative conditions.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Applications De Recherche Scientifique
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for (2-(o-Tolyl)pyrimidin-5-yl)boronic acid is its participation in Suzuki–Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the pyrimidine ring, making it less versatile in certain applications.
(2-Piperidin-1-ylpyrimidin-5-yl)boronic Acid: Another pyrimidine-based boronic acid with a piperidine substituent, which may offer different reactivity and selectivity in coupling reactions.
The unique structure of this compound, with its o-tolyl and pyrimidine groups, provides distinct advantages in terms of reactivity and functional group compatibility, making it a valuable reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C11H11BN2O2 |
|---|---|
Poids moléculaire |
214.03 g/mol |
Nom IUPAC |
[2-(2-methylphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c1-8-4-2-3-5-10(8)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3 |
Clé InChI |
SQPYITLJJJYJIT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2=CC=CC=C2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)




![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)





